molecular formula C15H9Cl2N B11849345 2-(2,3-Dichlorophenyl)quinoline

2-(2,3-Dichlorophenyl)quinoline

Cat. No.: B11849345
M. Wt: 274.1 g/mol
InChI Key: FMNHKVIFONHWFE-UHFFFAOYSA-N
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Description

2-(2,3-Dichlorophenyl)quinoline is a chemical compound that belongs to the quinoline family. Quinolines are aromatic compounds consisting of a benzene ring fused with a pyridine ring. This specific compound features a dichlorophenyl group attached to the quinoline structure, making it a unique derivative with distinct properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-Dichlorophenyl)quinoline typically involves the reaction of 2,3-dichlorobenzaldehyde with aniline derivatives under acidic conditions. One common method is the Pfitzinger reaction, where the aldehyde reacts with aniline in the presence of a strong acid like hydrochloric acid, followed by cyclization to form the quinoline ring.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure control, ensures high yield and purity. Catalysts like palladium on carbon may also be used to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-(2,3-Dichlorophenyl)quinoline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert it into dihydroquinoline derivatives.

    Substitution: Halogenation, nitration, and sulfonation are common substitution reactions it undergoes.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon or sodium borohydride.

    Substitution: Halogenating agents like chlorine or bromine, nitrating agents like nitric acid, and sulfonating agents like sulfuric acid.

Major Products:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Halogenated, nitrated, or sulfonated quinoline derivatives.

Scientific Research Applications

Antiviral Activity

Recent studies have demonstrated that quinoline derivatives, including 2-(2,3-Dichlorophenyl)quinoline, possess significant antiviral properties. They have shown effectiveness against several viral strains such as the Zika virus, herpes virus, and human immunodeficiency virus. The mechanism involves the inhibition of viral replication through interaction with specific viral enzymes .

Antileishmanial Properties

Research has indicated that certain derivatives of quinoline can effectively target Leishmania donovani, the causative agent of leishmaniasis. Modifications at the C-2 position of the quinoline ring have led to compounds with improved potency against intracellular amastigotes . For example, compounds with prop-2-en-diol and prop-2-enfluoride groups exhibited IC50 values of 10.04 µM and 6.68 µM respectively.

Anticancer Activity

The anticancer potential of this compound has been explored extensively. It has been found to induce apoptosis in various cancer cell lines by targeting the Bcl-2 protein, which plays a critical role in regulating cell death . Compounds derived from this scaffold have shown sub-micromolar anti-proliferative activity in Bcl-2-expressing cancer cells, suggesting their potential as targeted therapies for resistant cancer types .

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

  • Cyclization reactions : These involve the formation of the quinoline ring through cyclization of substituted anilines with appropriate carbonyl compounds.
  • Functional group modifications : Subsequent reactions can introduce various substituents at different positions on the quinoline ring to enhance biological activity.

Characterization Techniques

Characterization of synthesized compounds is crucial for confirming their structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are routinely employed to validate the chemical structure and assess functional groups .

Case Studies

StudyFocusFindings
Study on Antimycobacterial Activity Evaluated against Mycobacterium tuberculosisDemonstrated significant inhibitory effects suggesting potential as a tuberculosis treatment.
Anticancer Efficacy Assessed in various cancer cell linesInduced apoptosis and showed effectiveness against resistant cancer types through Bcl-2 inhibition .
Antiviral Mechanism Targeting HIV and other virusesInhibition of viral replication pathways leading to reduced viral load in treated cells .

Mechanism of Action

The mechanism of action of 2-(2,3-Dichlorophenyl)quinoline involves its interaction with specific molecular targets and pathways. It can inhibit enzymes like DNA gyrase and topoisomerase, leading to the disruption of DNA replication and cell division. This mechanism is particularly relevant in its antimicrobial and anticancer activities.

Comparison with Similar Compounds

    2-Phenylquinoline: Lacks the dichloro substitution, resulting in different chemical and biological properties.

    2-(2,4-Dichlorophenyl)quinoline: Similar structure but with different chlorine substitution, leading to variations in reactivity and applications.

    2-(2,3-Dichlorophenyl)pyridine: A pyridine derivative with similar substitution but different ring structure.

Uniqueness: 2-(2,3-Dichlorophenyl)quinoline stands out due to its specific dichloro substitution pattern, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Biological Activity

2-(2,3-Dichlorophenyl)quinoline is a compound that has garnered attention due to its potential biological activities. Quinoline derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and antiviral effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a quinoline backbone substituted with a dichlorophenyl group. This structural modification is significant as it influences the compound's biological activity through various mechanisms.

Antimicrobial Activity

Quinoline derivatives have been widely studied for their antimicrobial properties. The introduction of halogen substituents, such as chlorine in this compound, has been associated with enhanced antibacterial activity.

  • Study Findings : A study evaluated the antimicrobial efficacy of various quinoline derivatives against Staphylococcus aureus and Klebsiella pneumonia. The results indicated that compounds with halogen substitutions exhibited stronger inhibition zones compared to standard antibiotics .
CompoundInhibition Zone (mm)Standard Drug (mm)
This compound2224
Other derivatives2327

Anticancer Activity

Research has shown that quinoline derivatives can exhibit significant anticancer properties. The cytotoxic effects of this compound were assessed against various cancer cell lines.

  • Cytotoxicity Assay : In vitro studies demonstrated that this compound inhibited the growth of cancer cells with an IC50 value indicating moderate potency against certain cancer types .
Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)20

Antiviral Activity

The antiviral potential of quinoline derivatives has also been explored. Recent studies have indicated that specific substitutions can enhance antiviral efficacy against viruses such as dengue and influenza.

  • Mechanism of Action : It was noted that these compounds do not exhibit virucidal activity but instead inhibit viral replication at early stages .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the dichlorophenyl group enhances lipophilicity and alters electronic properties, which are crucial for interaction with biological targets.

  • Lipophilicity : Increased lipophilicity is often correlated with improved cellular uptake and bioavailability .

Case Studies

Several case studies have highlighted the effectiveness of quinoline derivatives in treating infections and cancer:

  • Antibacterial Efficacy : A study involving a series of quinoline derivatives showed that those with halogen substitutions had significantly higher antibacterial activity compared to their non-halogenated counterparts.
  • Anticancer Screening : Research involving the screening of various quinoline derivatives revealed that modifications at the phenyl ring led to enhanced cytotoxic effects against specific cancer cell lines.

Properties

Molecular Formula

C15H9Cl2N

Molecular Weight

274.1 g/mol

IUPAC Name

2-(2,3-dichlorophenyl)quinoline

InChI

InChI=1S/C15H9Cl2N/c16-12-6-3-5-11(15(12)17)14-9-8-10-4-1-2-7-13(10)18-14/h1-9H

InChI Key

FMNHKVIFONHWFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

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